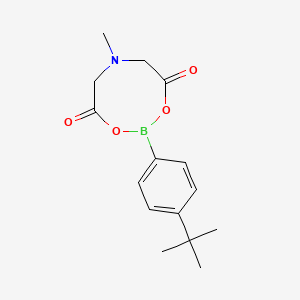

4-Tert-butylphenylboronic acid mida ester

Description

BenchChem offers high-quality 4-Tert-butylphenylboronic acid mida ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylphenylboronic acid mida ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-15(2,3)11-5-7-12(8-6-11)16-20-13(18)9-17(4)10-14(19)21-16/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERUPHPEYRSGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-Tert-butylphenylboronic Acid MIDA Ester

The following technical guide provides an in-depth analysis of 4-Tert-butylphenylboronic acid MIDA ester , a specialized organoboron building block used in iterative cross-coupling (ICC) and automated small molecule synthesis.

Executive Summary

4-Tert-butylphenylboronic acid MIDA ester represents a class of amphoteric,

Its core utility lies in its orthogonality : the MIDA ligand dampens the Lewis acidity of the boron center, rendering it inert to transmetallation under anhydrous cross-coupling conditions. This allows the compound to survive multiple synthetic steps before being "activated" via mild aqueous hydrolysis to release the reactive boronic acid species.

Part 1: Molecular Architecture & Physiochemical Properties

Structural Identity

The compound is characterized by a tetrahedral boron center coordinated by the tridentate MIDA ligand. This coordination saturates the boron's p-orbital, effectively shutting down its reactivity until deprotection.

| Property | Specification |

| Systematic Name | 2-(4-(tert-butyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

| Molecular Formula | |

| Precursor CAS | 123324-71-0 (4-tert-butylphenylboronic acid) |

| Hybridization | Boron ( |

| Coordination | B-N dative bond (approx. 1.6–1.7 Å length) |

| Appearance | White, crystalline solid |

Solubility Profile

A critical feature of MIDA boronates is their binary solubility, which enables "Catch-and-Release" purification on silica gel.

-

Soluble in: DMSO, DMF, Acetonitrile, Acetone, THF.

-

Sparingly Soluble/Insoluble in: Diethyl ether, Hexanes, Water, Toluene (cold).

Technical Insight: The insolubility in ether allows for easy precipitation during synthesis, while solubility in THF/MeCN facilitates chromatographic purification. The compound elutes slowly on silica gel due to its polarity, often requiring polar eluents (e.g., EtOAc/MeCN mixtures).

Stability Characteristics[1]

-

Atmospheric Stability: Indefinitely stable to air and moisture at room temperature.

-

Chromatographic Stability: Fully compatible with standard silica gel flash chromatography.

-

Chemical Inertness: Resistant to anhydrous Pd-catalyzed cross-coupling conditions, oxidants (e.g., Jones reagent), and mild acids.

Part 2: Mechanistic Framework

The "Slow-Release" Mechanism

The MIDA ester functions as a pronucleophile. Under anhydrous conditions, the B-N bond remains intact, preventing the transmetallation step in the Suzuki-Miyaura cycle. Upon exposure to aqueous base (e.g.,

Kinetic Advantage: In "slow-release" protocols (using weak aqueous base), the concentration of free boronic acid is kept low. This suppresses competitive homocoupling and protodeboronation pathways, significantly boosting yields for unstable substrates.

Iterative Cross-Coupling (ICC)

This compound is a staple in ICC platforms. It can serve as the "protected" partner in a coupling reaction involving a separate haloboronic acid, allowing for the sequential assembly of complex small molecules without intermediate activation steps.

Part 3: Experimental Protocols

Synthesis of 4-Tert-butylphenyl MIDA Boronate

Derived from standard Dean-Stark protocols (Gillis & Burke, JACS 2007).

Reagents:

-

4-tert-butylphenylboronic acid (1.0 equiv)

-

N-methyliminodiacetic acid (MIDA) (1.2 equiv)

-

Solvent: Toluene:DMSO (10:1 ratio)

Procedure:

-

Setup: Equip a round-bottom flask with a stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Suspend the boronic acid and MIDA in the Toluene/DMSO mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. Water generated by the condensation is azeotropically removed via the Dean-Stark trap.

-

Monitoring: Continue reflux for 12–16 hours or until water collection ceases.

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a minimum amount of Acetone/THF and precipitate by adding Diethyl Ether. Filter the resulting white solid.

-

Yield: Typically >85%.

"Slow-Release" Cross-Coupling Condition

Standard protocol for coupling MIDA boronates with Aryl Chlorides/Bromides.

Reagents:

-

4-Tert-butylphenyl MIDA boronate (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(catalytic) + SPhos (ligand) -

Base:

(3.0 M aqueous solution)

Procedure:

-

Combine the MIDA boronate, aryl halide, and Pd catalyst/ligand in a vial.

-

Add Dioxane and the aqueous

solution (typically 5:1 Dioxane:Water ratio). -

Heat to 60°C with stirring for 6–24 hours.

-

Mechanism: The base slowly hydrolyzes the MIDA ligand, releasing the active boronic acid which immediately enters the catalytic cycle.

Part 4: Visualization & Logic

Diagram: The Slow-Release Activation Pathway

The following diagram illustrates the transformation from the inert MIDA ester to the reactive catalytic species.

Caption: Activation pathway of MIDA boronates. The sp3 hybridization prevents transmetallation until hydrolysis restores the sp2 geometry.

Diagram: Iterative Cross-Coupling Workflow

This workflow demonstrates how the MIDA ester allows for sequential bond formation.

Caption: The Iterative Cross-Coupling (ICC) cycle enabled by the stability of the MIDA protecting group during the first coupling step.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717.

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society, 132(34), 12048–12059.

-

Sigma-Aldrich. "4-tert-Butylphenylboronic acid (Precursor Data)." Product Specification.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Molecular Structure and Stability of 4-tert-Butylphenyl MIDA Boronate

Executive Summary: The "Bottled" Boronic Acid

In the high-stakes environment of drug discovery, the stability of building blocks dictates the reproducibility of structure-activity relationship (SAR) campaigns. Boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling, yet they suffer from inherent instability—prone to protodeboronation, oxidation, and trimerization into boroxines.

4-tert-butylphenyl MIDA boronate represents a paradigmatic solution to these challenges. By complexing the boron center with N-methyliminodiacetic acid (MIDA), the hybridization of boron is shifted from a reactive, planar sp² state to a chemically inert, tetrahedral sp³ state.[1] This guide provides a deep technical analysis of this molecular architecture, detailing why this specific scaffold offers superior shelf-life and how to leverage its "slow-release" mechanism for high-fidelity iterative synthesis.

Molecular Architecture: The sp³ Cage

The stability of 4-tert-butylphenyl MIDA boronate is not merely a function of steric bulk from the tert-butyl group; it is a fundamental electronic reconfiguration of the boron center.

The B-N Dative Bond

Unlike standard boronic acids, where the boron atom possesses a vacant p-orbital (Lewis acidic) susceptible to nucleophilic attack, the MIDA ligand occupies this orbital via an intramolecular dative bond from the nitrogen atom.

-

Hybridization Shift: The boron atom transitions from sp² (trigonal planar) to sp³ (tetrahedral) .

-

Bond Lengths: Crystallographic data for aryl MIDA boronates typically reveals a B-N bond length of approx. 1.6–1.7 Å, confirming a strong transannular interaction that locks the conformation.

-

The tert-Butyl Contribution: The para-tert-butyl group acts as a lipophilic anchor. While the MIDA cage provides polarity (enhancing solubility in polar aprotic solvents like DMSO/MeCN), the tert-butyl group ensures the compound retains solubility in organic cross-coupling solvents (THF, Dioxane) once the reaction temperature is elevated, without interfering with the B-N coordination.

Structural Visualization

The following diagram contrasts the reactive Boronic Acid state with the inert MIDA Boronate state.

Figure 1: Structural equilibrium between the reactive boronic acid and the MIDA boronate cage.[2]

Stability Profile & Mechanistic Insights

The utility of 4-tert-butylphenyl MIDA boronate lies in its amphoteric nature : it is stable on the shelf but reactive in situ.

Benchtop and Chromatographic Stability[1][3][4][5]

-

Air/Moisture: Indefinitely stable as a solid at room temperature. The sp³ cage prevents atmospheric oxidation of the C-B bond.

-

Silica Gel: Unlike free boronic acids which streak or decompose on silica, MIDA boronates are discrete, non-polar entities compatible with standard flash chromatography (EtOAc/Hexanes or MeOH/DCM).

-

Reagent Compatibility: The MIDA group tolerates Jones oxidation, PCC, and reductive conditions, allowing chemical modification of the aryl ring (if functionalized) without affecting the boron center.

The "Slow-Release" Mechanism

For cross-coupling, the MIDA boronate must hydrolyze back to the boronic acid. This occurs via two distinct kinetic pathways depending on pH.

| Parameter | Base-Mediated Pathway ( | Neutral Pathway ( |

| Condition | High [OH⁻] (e.g., 1M NaOH) | Low [OH⁻] (e.g., K₃PO₄/H₂O) |

| Rate | Fast (Minutes) | Slow (Hours) |

| Mechanism | OH⁻ attacks MIDA carbonyl | Water cluster attacks B-N bond |

| Application | Rapid Deprotection | Slow-Release Cross-Coupling |

Why Slow Release Matters: Unstable boronic acids decompose (protodeboronation) faster than they cross-couple. By using mild aqueous base (K₃PO₄), the MIDA boronate releases the active boronic acid slowly, keeping its concentration low but constant. This prevents decomposition pathways from dominating, ensuring high yields even with difficult substrates.

Experimental Protocols

Standard Operating Procedures for utilizing 4-tert-butylphenyl MIDA boronate.

Synthesis of 4-tert-butylphenyl MIDA Boronate

Reagents: 4-tert-butylphenylboronic acid (1.0 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Dissolution: Dissolve 4-tert-butylphenylboronic acid in Toluene. Add MIDA and DMSO.[3]

-

Reflux: Heat to reflux (110°C) with vigorous stirring. Water is azeotropically removed.

-

Monitoring: Reaction is complete when water collection ceases (approx. 3-12 h).

-

Workup: Cool to RT. The MIDA boronate often precipitates. If not, concentrate solvent.

-

Purification: Wash the solid with Et₂O or H₂O to remove excess MIDA. Recrystallize from MeCN/Et₂O if necessary.

-

Checkpoint: Product should be a white, crystalline solid.

-

"Slow-Release" Cross-Coupling Protocol

Objective: Coupling 4-tert-butylphenyl MIDA boronate with an aryl chloride.

-

Reaction Mix: Combine Aryl Chloride (1.0 equiv), MIDA Boronate (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv) in a vial.

-

Solvent: Add Dioxane:H₂O (5:1 ratio, 0.1 M concentration).

-

Base: Add K₃PO₄ (3.0 equiv). Crucial: Do not use strong bases like NaOH or KOH for slow release.

-

Cycle: Heat to 60°C for 6–24 hours.

-

Mechanism: The K₃PO₄ buffers the solution, promoting the slow hydrolysis of the MIDA cage, releasing the active species to enter the catalytic cycle immediately.

Figure 2: The kinetic regulation of the active boronic acid species prevents decomposition.

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716-6717.

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961-6963.

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry, 2016 , 8, 1067–1075.

Sources

Solubility Profile of MIDA Esters in Organic Solvents: A Technical Guide

Executive Summary

The utility of N-Methyliminodiacetic acid (MIDA) boronates in iterative cross-coupling (ICC) is predicated on a specific physicochemical duality: they are stable, silica-compatible intermediates that can be "switched" on to reveal reactive boronic acids.[1][2][3][4] This guide details the solubility profile that governs this switch. Understanding the solubility differential between polar aprotic solvents (THF, Acetone) and ethers/hydrocarbons is critical for two primary workflows: non-chromatographic purification (precipitation) and controlled-release cross-coupling (reaction kinetics).

The Physicochemical Basis of MIDA Solubility

The MIDA boronate motif consists of a rigid, bicyclic cage formed by the datively bonded nitrogen-boron (B←N) interaction. This cage imparts significant polarity to the molecule, overriding the lipophilicity of smaller organic R-groups.

-

The "Amphipathic" Duality:

-

MIDA Headgroup: Highly polar, rigid, and Lewis-acid base saturated. It drives solubility in polar aprotic solvents.

-

R-Group (Ligand): Varies from hydrophilic (pyridyl) to lipophilic (long alkyl chains).

-

Dominant Effect: For most aryl and heteroaryl MIDA esters, the polar headgroup dominates, rendering them insoluble in diethyl ether and hexanes—a property exploited for purification. However, as the lipophilicity of the R-group increases (e.g., >C10 alkyl chains), solubility in ethers increases, necessitating modified purification protocols.

-

Solubility Profile by Solvent Class[5]

The following table categorizes solvents based on their interaction with standard Aryl-MIDA boronates (e.g., Phenyl-B(MIDA)).

Table 1: Practical Solubility Data

| Solvent Class | Representative Solvents | Solubility Status | Application Utility |

| Polar Aprotic | THF, DMSO, DMF, MeCN, Acetone | High | Reaction Medium: Standard solvents for ICC and synthesis.Load Solvent: Used to dissolve crude mixtures before precipitation. |

| Chlorinated | DCM, 1,2-Dichloroethane | High | Extraction: Excellent for partitioning MIDA esters from aqueous reaction quenches. |

| Ethers | Diethyl Ether (Et₂O), MTBE | Low / Insoluble | Antisolvent: The primary solvent for "crashing out" MIDA esters during purification. |

| Hydrocarbons | Hexanes, Pentane, Petroleum Ether | Insoluble | Antisolvent: Used in conjunction with ethers to force precipitation of more lipophilic MIDA esters. |

| Alcohols | Methanol, Ethanol, IPA | Variable | Co-solvent: Used in "slow-release" protocols (e.g., DMF/IPA) to solubilize reagents without triggering rapid hydrolysis (unless base is present). |

| Aqueous | Water | Low | Reagent: Essential for hydrolysis. MIDA esters are stable in water at neutral pH but hydrolyze at basic pH. |

Critical Insight (The Ether Gap): The sharp solubility drop-off between THF and Diethyl Ether is the most valuable physical property of MIDA esters. It allows for the removal of siloxane byproducts, phosphine oxides, and excess reagents simply by solvent switching.

Application 1: Solubility-Driven Purification

The "Catch-and-Release" & Precipitation Protocol

Unlike standard boronic acids, which often require difficult crystallization or straight-phase chromatography that can lead to decomposition, MIDA esters can often be purified via precipitation.

Protocol: Standard Precipitation

-

Concentration: Evaporate the reaction solvent (e.g., DMF or Toluene) completely. If DMF is used, azeotrope with heptane or use high-vacuum.

-

Dissolution: Redissolve the crude residue in a minimum volume of Acetone or THF .

-

Tip: Use sonication to ensure the MIDA ester is fully engaged in solution.

-

-

Precipitation: Slowly add Diethyl Ether (Et₂O) with vigorous stirring.

-

Ratio: Typically 1:5 to 1:10 (Acetone:Ether).

-

Observation: A white to off-white precipitate should form immediately.

-

-

Filtration: Collect the solid via vacuum filtration on a sintered glass frit.

-

Wash: Wash the filter cake with cold Et₂O.

-

Drying: Dry under high vacuum to remove trace solvents.

Visualization: Purification Workflow

Caption: Solubility-driven purification logic utilizing the differential solubility between Acetone/THF and Diethyl Ether.

Application 2: Solubility-Controlled Release

The Mechanism of Iterative Cross-Coupling (ICC)

The stability of MIDA esters allows them to survive anhydrous cross-coupling conditions.[1][2][4][5] To react, they must be hydrolyzed to the boronic acid in situ. The rate of this hydrolysis—and thus the concentration of free boronic acid—is controlled by the solubility of the MIDA ester in the aqueous/organic interface.

The "Slow-Release" Phenomenon

Unstable boronic acids (e.g., 2-pyridyl, vinyl) decompose rapidly if generated in bulk. By using a biphasic solvent system (e.g., Dioxane/H₂O) and a mild base (K₃PO₄), the MIDA ester is hydrolyzed slowly.

-

Mechanism: The MIDA ester resides primarily in the organic phase. Hydrolysis occurs only when it partitions into the aqueous phase or interacts with water/base at the interface.

-

Solvent Tuning:

Visualization: Slow-Release Kinetics

Caption: The slow-release mechanism prevents the accumulation of unstable boronic acids by gating hydrolysis via phase solubility.

Experimental Protocols

Protocol A: Measuring Solubility Limits (Self-Validation)

To determine if a specific MIDA ester is suitable for ether precipitation:

-

Dissolve 10 mg of MIDA ester in 0.1 mL THF (Target: >100 mg/mL solubility).

-

Check: Solution must be clear.

-

-

Add 1.0 mL Diethyl Ether dropwise.

-

Validation: Permanent turbidity or precipitate formation indicates successful antisolvent behavior.

-

Troubleshooting: If no precipitate forms, cool to -20°C or switch antisolvent to Hexanes.

-

Protocol B: Slow-Release Cross-Coupling

Reference Standard: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.

-

Setup: Charge flask with MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), Pd catalyst (e.g., Pd(OAc)₂, SPhos).

-

Solvent: Add Dioxane:H₂O (5:1) . The water is crucial for the solubility-driven hydrolysis interface.[7]

-

Base: Add K₃PO₄ (3.0 equiv) .

-

Note: Do not use NaOH if "slow release" is required; NaOH forces rapid hydrolysis regardless of solubility partitioning.

-

-

Reaction: Heat to 60°C. Monitor consumption of Aryl Halide.

Troubleshooting & Optimization

| Issue | Cause | Solubility-Based Solution |

| No Precipitate in Et₂O | R-group is too lipophilic (e.g., long alkyl chain). | Switch antisolvent to Hexanes or Pentane . Cool solution to -78°C. |

| Oiling Out | Impurities or too rapid addition of antisolvent. | Redissolve in Acetone.[5] Add Et₂O slower with faster stirring. Seed with a crystal if available. |

| Low Yield in Coupling | Hydrolysis is too slow (MIDA too stable). | Increase temperature (solubility increases) or switch solvent to THF:H₂O (higher miscibility = faster release). |

| Decomposition | Hydrolysis is too fast. | Switch solvent to Toluene:H₂O (lower miscibility = slower release). |

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(19), 6961–6963. Link

-

Sigma-Aldrich Technical Guide. "MIDA Boronates: A New Platform for Organic Synthesis." Link

-

Dick, G. R.; Woerly, E. M.; Burke, M. D. "A general solution for the 2-pyridyl problem." Angewandte Chemie International Edition, 2012 , 51(11), 2667-2672. Link

Sources

- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA Boronates [sigmaaldrich.cn]

- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

Electronic and Steric Modulation of MIDA Boronate Stability: The Role of Alkyl Substituents and Ligand Architecture

The following technical guide details the electronic and steric influences of tert-butyl substituents on

Executive Summary: The Stability Paradox

MIDA boronates have revolutionized iterative cross-coupling by dampening the Lewis acidity of the boron center via an intramolecular B-N dative bond. This

However, the stability of this protecting group is not universal. It is heavily influenced by the electronic nature of the boron substituent (R) . While aryl-MIDA boronates exhibit hydrolysis rates largely insensitive to electronic tuning (Hammett

Mechanistic Analysis: The Tert-Butyl Effect[1][2]

The Electronic Destabilization Mechanism

The stability of a MIDA boronate relies on the integrity of the B-N dative bond. The strength of this bond is governed by the Lewis acidity of the boron center and the Lewis basicity of the nitrogen.

-

The Inductive Effect (+I): A tert-butyl group is a potent

-donor (strong +I effect).[1] When attached directly to the boron atom ( -

Consequence: The increased electron density renders the boron atom less Lewis acidic. Consequently, the affinity for the nitrogen lone pair decreases, weakening the B-N bond (

increases).[1] -

The "Open" State: A weakened B-N bond shifts the equilibrium toward the "open" tricoordinate boronic ester form. In this open state, the MIDA backbone is no longer rigid, and the carbonyl carbons are exposed to nucleophilic attack by hydroxide (

), leading to rapid hydrolysis.[1]

Steric Clash vs. Electronic Donation

While the electronic effect (+I) weakens the bond, the tert-butyl group also introduces significant steric strain (F-strain) around the boron center.[1]

-

Standard MIDA: The N-methyl group and the MIDA backbone cannot effectively accommodate the massive steric bulk of a tert-butyl payload. This steric repulsion further destabilizes the closed cage structure.

-

Result: Standard tert-butyl MIDA boronates are often too unstable to isolate or survive the conditions of slow-release cross-coupling.[1]

The Solution: TIDA (Tetramethyl-IDA) Ligand

To stabilize tert-butyl and unstable secondary alkyl boronates, the TIDA ligand was developed.[1] It incorporates four methyl groups on the MIDA backbone (mimicking a tert-butyl-like steric environment on the ligand itself).[1]

-

Electronic Redistribution: The backbone methylation forces a conformational lock (Thorpe-Ingold effect) that compresses the B-N bond, increasing its covalency despite the electron-donating payload.[1]

-

Steric Shielding: The TIDA methyl groups create a hydrophobic pocket that shields the carbonyl carbons from hydrolytic attack, effectively decoupling the hydrolysis rate from the electronic nature of the boron substituent.

Visualization: Hydrolysis Pathways & Stabilization

The following diagram illustrates the bifurcation between the "Fast" (Base-Mediated) and "Slow" (Neutral) hydrolysis pathways, and how the tert-butyl group (Payload) vs. TIDA (Ligand) influences these paths.

Caption: Figure 1. Mechanistic pathways of MIDA/TIDA boronate stability. The tert-butyl substituent (+I effect) promotes ring opening, while the TIDA ligand architecture enforces cage closure and shields against hydrolysis.[1]

Quantitative Data Summary

The following table summarizes the hydrolysis half-lives (

| Boron Substituent (R) | Ligand Type | Electronic Effect of R | Relative Stability | Primary Failure Mode | |

| Phenyl | MIDA | Neutral/Resonance | High | ~2-6 hours | Slow Hydrolysis |

| n-Butyl | MIDA | Weak Donor (+I) | Moderate | ~30 min | B-N Dissociation |

| tert-Butyl | MIDA | Strong Donor (+I) | Very Low | < 5 min | Rapid B-N Cleavage |

| tert-Butyl | TIDA | Strong Donor (+I) | Ultra-High | > 24 hours | None (Stable) |

| 2-Heterocyclic | MIDA | Lone Pair Repulsion | Low | Variable | Protodeboronation |

Note: Data derived from comparative kinetics in THF:Water (1:1) with

Experimental Protocols

Protocol A: Synthesis of TIDA Boronates (For Bulky Alkyls)

Rationale: Standard MIDA synthesis fails for tert-butyl boronic acids due to instability.[1] The TIDA ligand must be used.

Reagents:

-

tert-Butylboronic acid (or potassium trifluoroborate salt).[1]

-

TIDA (

-methyl- -

Solvent: Toluene/DMSO (10:1).[1]

Step-by-Step Workflow:

-

Ligand Preparation: Charge a round-bottom flask with TIDA ligand (1.0 equiv) and the tert-butylboronic acid (1.1 equiv).[1]

-

Azeotropic Distillation: Add Toluene/DMSO (10:1 ratio). The DMSO aids solubility of the zwitterionic ligand.

-

Reflux: Attach a Dean-Stark trap. Heat to reflux (110°C) for 12–16 hours. The removal of water is critical to drive the equilibrium toward the ester.

-

Workup: Cool to RT. Concentrate under reduced pressure.

-

Purification: TIDA boronates are highly stable. Purify via standard silica gel flash chromatography (Eluent: EtOAc/Acetone).

-

QC Check: Verify B-N coordination via

NMR. A shift upfield (approx 10-12 ppm) indicates a tetrahedral

-

Protocol B: Hydrolytic Stability Assay (Kinetics)

Rationale: To quantify the electronic destabilization of the tert-butyl group.

-

Preparation: Dissolve the Boronate (0.05 M) in

-THF. -

Initiation: Add

containing-

Standard Conditions: THF:

ratio of 5:1.

-

-

Monitoring: Immediately transfer to an NMR tube.

-

Data Acquisition: Acquire

NMR spectra every 5 minutes for 2 hours.-

Tracking: Monitor the disappearance of the N-Methyl singlet (approx 2.8 ppm for MIDA/TIDA) and the appearance of the free ligand signals.

-

-

Calculation: Plot

vs. time to determine

References

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., & Burke, M. D. (2016).[1] MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075.[1]

-

Woerly, E. M., Roy, J., & Burke, M. D. (2014).[1] Synthesis of Most Polyene Natural Product Motifs Using Just 12 Building Blocks and One Coupling Reaction. Nature Chemistry, 6(6), 484–491.[1]

-

LaPorte, A. J., Feldner, J. E., Spies, J. C., Maher, T. J., & Burke, M. D. (2023).[1] MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation.[1][2] Angewandte Chemie International Edition, 62(40), e202309566.[1]

-

Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716–6717.[1]

-

Liew, S. K., He, Z., & Storer, R. I. (2016).[1] TIDA Boronates: A Stable and Versatile Platform for Boronic Acid Protection. Journal of Organic Chemistry (Contextual reference for TIDA synthesis).

-

Note: While specific TIDA papers are often from the Burke group (see Ref 3), general TIDA synthesis follows modified MIDA protocols found in standard methodology literature.[1]

-

Sources

CAS number and physical constants for 4-Tert-butylphenyl MIDA ester

Executive Summary

This technical guide provides a comprehensive analysis of 4-Tert-butylphenyl MIDA boronate , a protected organoboron building block essential for iterative cross-coupling in drug discovery. Unlike unstable boronic acids, MIDA (N-methyliminodiacetic acid) boronates are air-stable, chromatographically purifiable, and allow for the controlled "slow release" of active species under mild conditions. This document details its chemical identity, validated synthesis protocols, and mechanistic applications in modular organic synthesis.

Part 1: Chemical Identity & Physical Constants

The 4-tert-butylphenyl MIDA boronate is the

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | 4-Tert-butylphenyl MIDA boronate |

| Systematic Name | 2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

| Parent Acid CAS | 123324-71-0 (4-tert-butylphenylboronic acid) |

| MIDA Ligand CAS | 4408-64-4 (N-Methyliminodiacetic acid) |

| Molecular Formula | |

| Molecular Weight | 289.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (Typical for aryl MIDA boronates; Parent acid MP: 191-196 °C) |

| Solubility | Soluble in DMSO, DMF, MeCN, Acetone; Sparingly soluble in |

| Stability | Air/Moisture stable; Compatible with silica gel chromatography |

Note on CAS: While the parent boronic acid (CAS 123324-71-0) is widely cataloged, the specific MIDA ester derivative is often synthesized in situ or custom-ordered. Users should reference the parent acid CAS for regulatory filing, noting the MIDA derivatization.

Part 2: Validated Synthesis Protocol

The following protocol utilizes MIDA Anhydride , a superior method to traditional Dean-Stark dehydration, offering milder conditions and higher yields for sensitive substrates.

Reagents & Materials

-

Substrate: 4-Tert-butylphenylboronic acid (1.0 equiv)

-

Reagent: MIDA Anhydride (1.5 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (0.5 M concentration)

-

Equipment: Round-bottom flask, reflux condenser, heating block.

Step-by-Step Methodology

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylphenylboronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv).

-

Solvate: Add anhydrous 1,4-Dioxane to achieve a concentration of approx. 0.5 M relative to the boronic acid.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (100–105 °C) under an inert atmosphere (

or Ar) for 2–4 hours . -

Cool & Precipitate: Remove from heat and allow the solution to cool to room temperature. The MIDA boronate often precipitates directly. If not, add Diethyl Ether (

) to induce precipitation. -

Filtration: Collect the solid via vacuum filtration on a sintered glass funnel.

-

Wash: Wash the filter cake copiously with Diethyl Ether to remove unreacted boronic acid and residual solvent.

-

Dry: Dry the white solid under high vacuum to constant weight.

Quality Control (QC):

-

NMR: Shift from ~30 ppm (broad,

-

TLC: The MIDA ester will be significantly more polar than the parent acid and stainable with

.

Part 3: Mechanism of Action (Slow Release)

The utility of MIDA boronates lies in their ability to act as a "masked" transmetalating agent. Under anhydrous cross-coupling conditions, the

Figure 1: The "Catch-and-Release" mechanism. The MIDA ester acts as a reservoir, releasing the active boronic acid only under hydrolytic conditions, preventing side reactions.

Part 4: Applications in Iterative Synthesis

4-Tert-butylphenyl MIDA boronate is particularly valuable in Iterative Cross-Coupling (ICC) . Because the MIDA group is stable to anhydrous cross-coupling conditions, it can serve as a protected handle in bifunctional molecules.

Workflow Example:

-

Coupling 1: React a Halogen-Aryl-MIDA with a separate Boronic Acid. The Halogen reacts; the MIDA remains intact.

-

Purification: The product (now containing the MIDA group) is purified via silica gel chromatography.

-

Activation: The MIDA group is hydrolyzed (using the protocol in Part 3) to reveal the boronic acid.

-

Coupling 2: The newly revealed boronic acid is reacted with a new Halide to extend the chain.

Standard Hydrolysis Conditions (Deprotection):

-

Reagents: THF:Water (3:1) with NaOH (1.0 M) or

. -

Time: Stir at room temperature for 10–30 minutes.

-

Quench: Neutralize with phosphate buffer, extract with Ethyl Acetate.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4]

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids." Journal of the American Chemical Society.[3][4]

-

Gonzalez, J. A., et al. (2014). "MIDA Anhydride: A Mild Reagent for the Synthesis of MIDA Boronates." Organic Syntheses.

-

Sigma-Aldrich. "MIDA Boronates Technical Bulletin."

Sources

Technical Guide: Storage, Stability, and Handling of MIDA Boronate Esters

Executive Summary

This technical guide details the storage protocols, stability mechanisms, and quality control metrics for N-methyliminodiacetic acid (MIDA) boronate esters. Unlike traditional boronic acids, which are prone to trimerization (boroxine formation), oxidation, and protodeboronation, MIDA boronates utilize a B-N coordinate bond to neutralize the Lewis acidity of the boron center. This guide provides researchers with the necessary parameters to maintain reagent integrity over multi-year shelf lives and protocols to validate purity before use in iterative cross-coupling (ICC).

The Chemical Architecture of Stability

To understand the storage requirements of MIDA boronates, one must understand the mechanism of their stability. The primary failure mode of organoboron reagents is the empty

The MIDA ligand acts as a "molecular cage." It donates electron density from its nitrogen atom into the empty boron

Diagram 1: The Hybridization Switch

The following diagram illustrates the transition from a reactive Boronic Acid to a stable MIDA Boronate.

Figure 1: Mechanistic transition from reactive

Storage Protocols & Environmental Factors[1]

Solid State Storage

MIDA boronates are crystalline solids that exhibit exceptional stability.[1][2]

-

Temperature: Store at Room Temperature (20–25°C) . Unlike pinacol esters or boronic acids which often require refrigeration to prevent boroxine formation, MIDA boronates are stable on the benchtop.

-

Atmosphere: Store under Air . Inert atmosphere (Argon/Nitrogen) is not required for solid storage. The

hybridization prevents aerobic oxidation. -

Container: Standard glass vials with screw caps. No desiccators are strictly necessary, though keeping them dry is Good Laboratory Practice (GLP).

-

Shelf-Life: Indefinite (Years). Samples stored on the benchtop for >5 years typically show no degradation by

H NMR.

Solution State Stability

While stable as solids, solution stability is solvent-dependent. The B-N bond is dynamic; protic solvents can disrupt it.

| Solvent Class | Recommended Solvents | Stability Profile | Notes |

| Anhydrous Aprotic | THF, MeCN, Acetone, DMF, DMSO | High | Stable for days/weeks. Ideal for stock solutions or anhydrous cross-coupling. |

| Chlorinated | DCM, Chloroform | Moderate | Generally stable, but traces of HCl in old CHCl |

| Protic | Methanol, Ethanol, Water | Low | Avoid for storage. Promotes ligand hydrolysis and reversion to boronic acid. |

| Basic Aqueous | NaOH (aq), NaHCO | None | Triggers rapid deprotection (Release Mechanism). |

Quality Control: Self-Validating Protocols

Do not assume purity based on appearance. MIDA boronates should remain white/off-white crystalline solids. If they turn oily or sticky, hydrolysis has likely occurred.

The B NMR Standard (The Gold Standard)

B NMR is the most definitive method to assess the integrity of the B-N bond.-

Protocol: Dissolve ~10 mg of sample in CD

CN (Acetonitrile--

Note: Avoid CDCl

if the MIDA boronate is highly polar/insoluble. Avoid DMSO-

-

-

Interpretation:

-

MIDA Boronate (

): Look for a broad singlet between 10 – 15 ppm . -

Free Boronic Acid (

): Appears downfield at 25 – 35 ppm . -

Validation: If you see a peak >20 ppm, the cage has opened, and the reagent is degrading.

-

Thin Layer Chromatography (TLC)

-

Stationary Phase: Standard Silica Gel 60.

-

Eluent: MIDA boronates are polar. Use EtOAc/MeCN or EtOAc/MeOH mixtures.

-

Visualization:

-

UV: Most are UV active (254 nm).

-

Stain: Curcumin stain or KMnO

. Curcumin is specific for boron but requires the free acid; MIDA boronates may stain slowly unless heated vigorously to induce hydrolysis on the plate.

-

Handling & Purification

One of the distinct advantages of MIDA boronates is their compatibility with silica gel chromatography, allowing for the purification of boron species—a task often impossible with free boronic acids.

Purification Workflow

MIDA boronates can be purified using standard flash chromatography.

-

Elution: Due to their polarity, they typically require polar solvent systems.

Diagram 2: Handling Decision Matrix

Figure 2: Decision matrix for handling and purifying crude MIDA boronate mixtures.

Controlled Release (The Flip Side of Stability)

Stability is only useful if it is reversible. The "Slow-Release" mechanism is critical for the success of MIDA boronates in cross-coupling, keeping the concentration of the reactive boronic acid low to prevent side reactions.

Deprotection (Hydrolysis) Conditions:

-

Fast Release (Standard):

-

Reagents: 1M NaOH (aq) / THF.

-

Time: < 10 minutes at 23°C.

-

Use: When you need the free boronic acid immediately for a standard Suzuki coupling.

-

-

Slow Release (In-situ):

References

-

Gillis, E. P.; Burke, M. D. (2007).[1][6][10][11] "A Simple and Modular Strategy for Small Molecule Synthesis." Journal of the American Chemical Society. [Link]

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. (2016).[7][9] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[7][8][9][12] Nature Chemistry. [Link][9][12]

-

Li, J.; Grillo, A. S.; Burke, M. D. (2015). "From synthesis to function via iterative assembly of MIDA boronate building blocks." Accounts of Chemical Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. experts.illinois.edu [experts.illinois.edu]

Methodological & Application

Application Note & Protocols: A Modular Approach to Polyene Synthesis via Iterative Cross-Coupling of MIDA Boronate Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Polyene Synthesis

Polyenes, molecules characterized by three or more conjugated carbon-carbon double bonds, are prevalent motifs in a vast array of biologically active natural products, including the potent antifungal agent Amphotericin B.[1][2] Their synthesis, however, is notoriously challenging due to the inherent instability of the conjugated π-system, which is sensitive to light, oxygen, and acidic conditions.[1][3] Furthermore, controlling the stereochemistry of each double bond during chain elongation is a critical hurdle.[3]

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful solution due to their mild, stereospecific nature and broad functional group tolerance.[3][4] However, the utility of this method has been historically hampered by the instability of the requisite polyenylboronic acids, which are prone to decomposition and protodeboronation, precluding their general use in complex, multi-step syntheses.[3][5]

This application note details a robust and modular strategy that circumvents these challenges through the use of N-methyliminodiacetic acid (MIDA) boronate building blocks.[6] We will outline the principles of an iterative cross-coupling (ICC) strategy and provide detailed protocols for the synthesis of a model polyene, terminated with a 4-tert-butylphenyl group to demonstrate the installation of terminal diversity.

The MIDA Boronate Advantage: Stability and Controlled Reactivity

The cornerstone of this synthetic platform is the use of MIDA as a protecting group for the boronic acid functionality. Chelation of the boron atom with the tridentate MIDA ligand results in a stable, sp³-hybridized boronate ester.[4][7] This structural change imparts several critical advantages over traditional boronic acids and their pinacol esters:

-

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica gel chromatography.[3][6][8] This allows for their easy handling, purification, and long-term benchtop storage without degradation.[8]

-

Masked Reactivity: The sp³-hybridized boron center is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[4][9] This inertness allows for selective reactions at other sites within a bifunctional building block.

-

Controlled Deprotection: The MIDA group can be cleanly and rapidly cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) at room temperature to liberate the reactive sp²-hybridized boronic acid in situ. This "slow-release" mechanism minimizes the concentration of the unstable boronic acid at any given time, suppressing unwanted side reactions like protodeboronation.[5]

This unique combination of stability and controlled, traceless deprotection makes MIDA boronates ideal reagents for an iterative synthesis strategy, analogous to the solid-phase synthesis of peptides and oligonucleotides.[2][10]

The Iterative Cross-Coupling (ICC) Strategy

The synthesis of a polyene chain is achieved through a repeating two-step cycle: (1) Palladium-catalyzed Suzuki-Miyaura Cross-Coupling and (2) MIDA Deprotection . A bifunctional building block, typically a haloalkenyl MIDA boronate, serves as the linchpin for chain extension.

The overall workflow is depicted below. An initial vinyl boronic ester (shown as a pinacol ester for stability) is coupled with a bifunctional (E)-bromo-vinyl MIDA boronate. The resulting product, a dienyl MIDA boronate, is then subjected to deprotection, yielding a dienyl boronic acid (or its ester), which is ready for the next coupling cycle.

Role of the 4-tert-butylphenyl Capping Group

While this iterative strategy can be used to build exceedingly long polyenes, most applications require "capping" groups at the termini that define the final molecule.[11] In this guide, we use a 4-tert-butylphenyl group as a representative capping agent. The bulky tert-butyl group can be strategically employed to:

-

Improve Solubility: The lipophilic tert-butyl group can enhance the solubility of the final polyene product in organic solvents, aiding in purification and characterization.

-

Control Aggregation: The steric hindrance provided by the group can disrupt intermolecular π-stacking, potentially preventing aggregation and precipitation of the polyene.

-

Serve as a Synthetic Handle: The phenyl ring can be further functionalized if desired, providing a versatile anchor point for attaching the polyene to other molecules or surfaces.

Detailed Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques unless otherwise noted.

-

Solvents should be anhydrous, purchased from a reputable supplier, and used as received or dried over molecular sieves.

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled accordingly.

-

Polyene intermediates and products can be sensitive to light. It is advisable to protect reaction flasks and storage vials from direct light by wrapping them in aluminum foil.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a polyenyl pinacol boronate with a halo-MIDA boronate building block.

Materials:

-

Polyenyl Pinacol Boronate (1.0 equiv)

-

(E)-(2-bromovinyl)boronic acid MIDA ester (1.1 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

-

Potassium Phosphate, tribasic (K₃PO₄) (4.0 equiv), finely ground

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Polyenyl Pinacol Boronate, (E)-(2-bromovinyl)boronic acid MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Stir the reaction mixture vigorously at 65 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product, an extended polyenyl MIDA boronate, can be purified by silica gel chromatography.[4] MIDA boronates are stable to silica gel, which is a significant advantage of this method.[10]

Protocol 2: MIDA Group Deprotection and Re-esterification

This protocol describes the cleavage of the MIDA group to generate a boronic acid, which is then converted to a more stable pinacol ester for the next iteration.

Materials:

-

Purified Polyenyl MIDA Boronate (from Protocol 1) (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH), 1 M aqueous solution

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Pinacol (2.0 equiv)

-

Ethyl Acetate

-

Brine

Procedure:

-

Dissolve the polyenyl MIDA boronate in THF (0.1 M) in a round-bottom flask.

-

Add 1 M aqueous NaOH (3.0 equiv) and stir the biphasic mixture vigorously at room temperature for 30 minutes. The deprotection is typically rapid.[4]

-

Cool the mixture in an ice bath and acidify to pH ~7 by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Immediately redissolve the crude boronic acid in ethyl acetate, add pinacol (2.0 equiv), and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure. The resulting crude polyenyl pinacol boronate can be purified by silica gel chromatography and is now ready for the next coupling step (Protocol 1) or the final capping reaction (Protocol 3).

Protocol 3: Final Capping with 4-tert-butylphenyl Bromide

This protocol describes the final coupling to install the terminal aryl group.

Procedure: This reaction is performed using the same conditions as Protocol 1 , with the following substitutions:

-

Use the final, deprotected polyenyl pinacol boronate as the boronic acid component.

-

Use 4-tert-butylphenyl bromide (1.1 equiv) as the halide coupling partner.

-

The final product is purified via silica gel chromatography to yield the 4-tert-butylphenyl-capped polyene.

Data Summary and Characterization

The success of each step relies on careful execution and monitoring. The following table provides expected outcomes for a model three-step synthesis starting from vinyl pinacol boronate.

| Step | Reaction | Starting Materials | Key Reagents | Expected Yield | Primary Characterization |

| 1 | Coupling 1 | Vinyl pinacol boronate | (E)-bromovinyl MIDA ester, Pd(OAc)₂/SPhos, K₃PO₄ | 80-90% | ¹H NMR, ¹³C NMR, HRMS |

| 2 | Deprotection 1 | Dienyl MIDA boronate | 1 M NaOH (aq), Pinacol | 85-95% | ¹H NMR (disappearance of MIDA signals) |

| 3 | Capping | Dienyl pinacol boronate | 4-tert-butylphenyl bromide, Pd(OAc)₂/SPhos, K₃PO₄ | 75-85% | ¹H NMR, ¹³C NMR, HRMS |

Characterization by NMR Spectroscopy: NMR is a primary tool for characterizing polyenes.

-

¹H NMR: The vinyl protons of the polyene backbone typically appear in the region of 5.5-7.5 ppm. The spectra can be complex due to extensive spin-spin coupling.[12] The tert-butyl group will present as a sharp singlet around 1.3 ppm, integrating to 9 protons. The aromatic protons of the capping group will appear as two doublets in the 7.0-7.5 ppm region.

-

¹³C NMR: Polyene sp² carbons resonate between 120-145 ppm.[13] The quaternary carbon of the tert-butyl group appears around 34 ppm, and the methyl carbons around 31 ppm.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in coupling step | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use a fresh bottle of catalyst/ligand or a pre-catalyst. Ensure solvents are anhydrous. Use freshly ground, dry K₃PO₄. |

| Incomplete reaction | Steric hindrance with larger fragments; Low reaction temperature. | Increase reaction time. Increase temperature slightly (to 80 °C). Consider a more active catalyst system (e.g., a different Buchwald ligand). |

| Protodeboronation | Presence of water or protic sources during coupling. MIDA deprotection occurred prematurely. | Ensure strictly anhydrous conditions for the coupling step. Confirm the MIDA group is intact on the starting material. |

| Incomplete MIDA deprotection | Insufficient base or reaction time; Poor mixing of biphasic system. | Increase amount of NaOH or extend reaction time. Ensure vigorous stirring to facilitate phase transfer. |

Conclusion

The use of MIDA boronate building blocks in an iterative cross-coupling framework represents a transformative approach to the synthesis of complex polyenes.[14] This strategy effectively overcomes the long-standing challenges of instability and handling associated with polyenylboronic acids.[3] The exceptional stability of MIDA intermediates allows for reliable purification and iteration, while the mild, controlled deprotection ensures high-fidelity chain extension. By employing diverse capping agents, such as the 4-tert-butylphenyl group demonstrated here, this modular platform provides researchers with a powerful and flexible tool for accessing novel polyene structures for applications in drug discovery, materials science, and chemical biology.

References

-

Burke, M. D., et al. (2012). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Lee, S. J., et al. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). The total synthesis of three polyene natural products using bifunctional MIDA boronate building blocks... ResearchGate. Available at: [Link]

-

Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. Available at: [Link]

-

ResearchGate. (n.d.). A general platform for making polyene motifs via iterative... ResearchGate. Available at: [Link]

-

Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]

-

Nozu, H., et al. (2021). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates (Dissertation). University of Illinois at Urbana-Champaign. Available at: [Link]

-

Organic Syntheses. (n.d.). Org. Synth. 2022, 99, 92-110. Available at: [Link]

-

Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society. Available at: [Link]

-

Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]

-

Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

-

Gräfenstein, J., et al. (2005). Analysis of long-range NMR spin-spin coupling in polyenes and the pi-mechanism. Physical Chemistry Chemical Physics. Available at: [Link]

-

Lee, S. J., et al. (2008). Simple, efficient, and modular syntheses of polyene natural products via iterative cross-coupling. PubMed. Available at: [Link]

-

Ciesielska, P., et al. (2016). Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

Gallou, F., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Dienes and Polyenes. ResearchGate. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). Characterisation of Formulated High-Density Poly(ethylene) by Magic Angle Spinning Nuclear Magnetic Resonance. The University of Liverpool Repository. Available at: [Link]

-

ResearchGate. (2023). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. École Polytechnique de Montréal. Available at: [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Wikipedia. Available at: [Link]

-

ChemRxiv. (n.d.). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Semantic Scholar. Available at: [Link]

-

The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Available at: [Link]

-

Pharmaceuticals (Basel). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

Sources

- 1. Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of long-range NMR spin-spin coupling in polyenes and the pi-mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simple, efficient, and modular syntheses of polyene natural products via iterative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-phase synthesis applications of MIDA boronates

Application Note: Solid-Phase and Iterative Synthesis Applications of MIDA Boronates

Executive Summary

This guide details the application of N-Methyliminodiacetic Acid (MIDA) Boronates in solid-phase synthesis (SPS) and automated iterative cross-coupling (ICC). Unlike traditional boronic acids, which are prone to protodeboronation and oxidation, MIDA boronates utilize a "hybridization switch" to reversibly attenuate reactivity. This feature enables two distinct "solid-phase" workflows:

-

True Solid-Phase Synthesis (On-Resin): Using MIDA boronates as stable, "slow-release" solution-phase reagents to couple with resin-bound halides.

-

Solid-Phase Purification (Catch-and-Release): The "Burke Block" strategy, where the MIDA moiety serves as a tag for silica-based purification, mimicking the efficiency of SPS in solution-phase chemistry.

Scientific Foundation: The Hybridization Switch

The utility of MIDA boronates rests on the reversible conversion of the boron center between an unreactive

-

The Problem: Free boronic acids (

) are Lewis acidic and unstable. In SPS, high concentrations of boronic acids are often required to drive reactions on beads, leading to rapid decomposition and side reactions before coupling occurs. -

The MIDA Solution: The MIDA ligand forms a dative B-N bond, locking the boron in a tetrahedral

hybridization. This shuts down transmetallation with Palladium. Hydrolysis releases the reactive

Mechanism Diagram: The MIDA Switch

Figure 1: The MIDA boronate acts as a reservoir.[1][2][3][4] Under hydrolytic conditions, it slowly releases the reactive boronic acid, preventing decomposition pathways that dominate at high concentrations.

Protocol A: True Solid-Phase Synthesis (On-Resin)

In this workflow, the substrate (aryl halide) is bound to the resin. The MIDA boronate is added as a solution-phase reagent.

Why use MIDA here? Standard boronic acids decompose faster than they diffuse into the resin matrix. MIDA boronates, under "Slow Release" conditions, maintain a low but constant steady-state concentration of active boronic acid, driving the reaction to completion without reagent death.

Materials

-

Resin: Rink Amide or Wang Resin (functionalized with Aryl Halide/Pseudohalide).

-

Reagent: MIDA Boronate (1.5 – 3.0 equivalents).

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (Buchwald Precatalysts).

-

Base:

(3.0 M aqueous). -

Solvent: THF or Dioxane.

Step-by-Step Protocol

-

Resin Swelling:

-

Place resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

-

Swell in THF for 30 minutes. Drain.

-

-

Catalyst Pre-Activation (Optional but Recommended):

-

In a separate vial, dissolve MIDA Boronate (3.0 equiv) and Pd-Catalyst (0.05 equiv) in THF (2 mL).

-

Note: MIDA boronates are stable to Pd in the absence of base.

-

-

The "Slow Release" Reaction:

-

Add the THF solution to the resin.

-

Add 3.0 M aq.

(ratio: 5 parts THF to 1 part water). -

Crucial: The presence of water and base triggers the slow hydrolysis of MIDA.[3]

-

Agitate at 60°C for 4–12 hours.

-

Mechanism:[1][5][6] The MIDA boronate hydrolyzes slowly. As free boronic acid is generated, it diffuses into the bead and couples. If it were all free acid initially, it would decompose before penetrating the bead.

-

-

Washing:

-

Drain solvent.

-

Wash resin:

THF/Water (1:1), -

Validation: Perform a micro-cleavage (e.g., TFA/TIPS) and analyze by LC-MS to confirm coupling.

-

Protocol B: Automated "Catch-and-Release" (The Burke Protocol)

This is the industry standard for "Solid-Phase" MIDA applications. Here, the "Solid Phase" is Silica Gel.[7][8] The MIDA group acts as a "handle" that sticks to silica, allowing impurities to be washed away (Catch), then released with a polarity switch (Release).

Workflow Logic

-

Couple: React Halide-MIDA + Boronic Acid (in solution).

-

Catch: Load crude mixture onto Silica.

-

Wash: Elute impurities with

/ MeOH (MIDA stays on silica).[8] -

Release: Elute product with THF (MIDA moves).

-

Deprotect: Hydrolyze MIDA to generate new Boronic Acid for the next cycle.

Visual Workflow: The Iterative Cycle

Figure 2: The Catch-and-Release Protocol. The unique affinity of MIDA for silica allows for solid-phase-like purification efficiency without resin attachment.

Detailed Catch-and-Release Protocol

1. The Coupling Reaction

-

Combine Halo-MIDA boronate (1.0 equiv), Boronic Acid (1.5 equiv),

(0.02 equiv), SPhos (0.04 equiv). - (aq).

-

Run at 60°C for 2–4 hours.

2. The "Catch" (Purification)

-

Dilute crude reaction with

. -

Pour over a short pad of Silica Gel (Type 60).

-

Note: MIDA boronates are highly polar and adhere to silica in ether/methanol mixtures.

3. The Wash

-

Flush column with 1.5% MeOH in

. -

Result: Excess boronic acid, catalyst ligands, and non-polar byproducts elute. The MIDA product remains at the baseline.

4. The Release

-

Switch eluent to 100% THF (or THF/MeOH).

-

The MIDA boronate elutes rapidly.[8]

-

Concentrate in vacuo.

5. Deprotection (Activation for Next Cycle)

-

Dissolve purified MIDA boronate in THF.

-

Add 1 M NaOH (aq).[9] Stir 10 min at RT.

-

Quench with Phosphate buffer. Extract the free boronic acid.

-

Ready for next coupling.

Data Summary: Base & Solvent Compatibility

Selection of the base dictates the release rate of the boronic acid.

| Base Condition | Reaction Type | Release Rate | Application |

| 1M NaOH (aq) | Deprotection | Fast (<10 min) | Bulk generation of Boronic Acid before coupling. |

| Cross-Coupling | Slow (Hours) | "Slow Release" protocol.[1] Best for unstable boronic acids or on-resin coupling. | |

| Mild Deprotection | Intermediate | Used when functional groups are base-sensitive. | |

| Anhydrous Base | Coupling | None | MIDA remains intact (Protecting Group mode). |

Troubleshooting & Optimization

-

Problem: Low Yield on Resin.

-

Cause: "Fast Release" dumping too much boronic acid.

-

Fix: Switch from NaOH to

. Lower temperature to 45°C to slow hydrolysis further.

-

-

Problem: MIDA eluting during "Wash" step.

-

Cause: MeOH concentration too high (>2%) or wet ether.

-

Fix: Use strictly dry

and keep MeOH < 1.5%.

-

-

Problem: Protodeboronation (C-B bond cleavage).

-

Cause: Reaction running too long at high temp.

-

Fix: Use "Slow Release" (MIDA) rather than free boronic acid. The MIDA reservoir protects the resting state of the boron species.

-

References

-

Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative cross-coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

-

Li, J., Ballmer, S. G., Gillis, E. P., ...[10] & Burke, M. D. (2015). "Synthesis of many different types of organic small molecules using one automated process."[11][12] Science, 347(6227), 1221-1226.[11] Link[11]

-

Woerly, E. M., Roy, J., & Burke, M. D. (2014). "Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction." Nature Chemistry, 6(6), 484-491. Link

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). "A general solution for the synthesis of unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates." Angewandte Chemie International Edition, 51(11), 2667-2672. Link

-

Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide." Link

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of many different types of organic small molecules using one automated process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Synthesis of many different types of organic small molecules using one automated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grillolabuc.com [grillolabuc.com]

Application Note: Palladium Catalyst Selection for MIDA Ester Coupling Reactions

Topic: Palladium Catalyst Selection for MIDA Ester Coupling Reactions Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyliminodiacetic acid (MIDA) boronates have revolutionized cross-coupling chemistry by solving the "instability problem" of boronic acids.[1] Unlike standard boronic acids, which are prone to protodeboronation and polymerization, MIDA boronates are sp³-hybridized, air-stable, and compatible with chromatography.[2]

The critical success factor in MIDA coupling is the "Slow-Release Strategy." The reaction relies on a kinetic balance: the rate of MIDA hydrolysis (releasing the reactive boronic acid) must match the turnover frequency (TOF) of the Palladium catalytic cycle. If hydrolysis is too fast, the free boronic acid decomposes; if too slow, the reaction stalls.

This guide provides a field-proven framework for selecting the optimal Pd-catalyst and ligand system to maintain this balance, enabling the coupling of highly unstable substrates (e.g., 2-heterocyclic, vinyl, and cyclopropyl boronates).

Mechanistic Principles & Catalyst Logic

The "Slow-Release" Mechanism

Standard Suzuki-Miyaura coupling often fails with unstable boronic acids because the concentration of the free acid is high, leading to side reactions. MIDA boronates act as a reservoir.[1] Under aqueous basic conditions, they slowly hydrolyze to release the active sp²-boronic acid in situ.

The catalyst must be highly active to capture the transiently released boronic acid before it decomposes. Therefore, electron-rich, bulky phosphine ligands (Buchwald-type) are preferred over simple phosphines like PPh₃.

Mechanistic Pathway Diagram[3]

Figure 1: The kinetic competition between catalytic transmetallation and boronic acid decomposition. Success depends on the catalyst capturing the boronic acid immediately upon release.

Catalyst Selection Matrix

The choice of catalyst depends primarily on the stability of the "released" boronic acid and the steric hindrance of the halide partner.

| Substrate Class | Recommended Catalyst System | Ligand Class | Rationale |

| Unstable Nucleophiles (2-Pyridyl, Vinyl, Cyclopropyl) | Pd(OAc)₂ + SPhos | Biaryl Phosphine | The Burke Standard. SPhos is exceptionally active for transmetallation, capturing unstable acids before they decompose. |

| Challenging Electrophiles (Aryl Chlorides, Hindered Aryls) | XPhos Pd G2/G3 | Biaryl Phosphine | High Efficiency. Pre-formed precatalyst ensures rapid initiation even at lower temperatures (RT to 40°C), minimizing thermal decomposition. |

| Standard Aryl-Aryl (Stable substrates) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate / Simple | Cost-effective for stable intermediates where slow release is less critical. |

| Sterically Congested (Ortho-substituted) | Pd(dtbpf)Cl₂ | Ferrocenyl | Large bite angle and bulk facilitate coupling of hindered centers. |

Why SPhos and XPhos?

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Provides the perfect balance of electron richness (for oxidative addition) and bulk (to promote reductive elimination). It is the "workhorse" for MIDA slow-release protocols.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Slightly bulkier than SPhos; superior for aryl chlorides and sulfonates.

Experimental Protocols

Protocol A: The "Slow-Release" Standard (Pd/SPhos)

Best for: 2-Heterocyclic, Vinyl, and Cyclopropyl MIDA boronates.

Reagents:

-

Aryl Halide (1.0 equiv)[4]

-

Catalyst: Pd(OAc)₂ (0.05 equiv / 5 mol%)

-

Ligand: SPhos (0.10 equiv / 10 mol%)

-

Base: K₃PO₄ (7.5 equiv) — Crucial: Mild base ensures slow hydrolysis.

-

Solvent: Dioxane : Water (5:[4]1) or THF : Water (10:1)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Dioxane or THF). Stir at 23°C for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation.

-

Reaction Assembly: Add the MIDA boronate, Aryl Halide, and solid K₃PO₄ to the reaction vessel.

-

Solvent Addition: Add the pre-complexed catalyst solution and the specific volume of water.

-

Note: The water ratio is critical. Too much water accelerates hydrolysis beyond the catalyst's capacity.

-

-

Degassing: Sparge with Argon or Nitrogen for 15 minutes.

-

Incubation: Seal and heat to 60°C for 6–24 hours.

-

Monitoring: Use LC-MS.[5] If the MIDA boronate is consumed but starting halide remains, the hydrolysis was too fast (protodeboronation occurred). Reduce water or temperature.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: High-Efficiency Coupling (XPhos Pd G2)

Best for: Aryl Chlorides and rapid coupling at lower temperatures.

Reagents:

-

MIDA Boronate (1.2 equiv)

-

Aryl Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

-

Base: 0.5 M K₃PO₄ (aqueous)[6]

-

Solvent: THF

Step-by-Step Workflow:

-

Charge Solids: Add XPhos Pd G2, MIDA boronate, and Aryl Chloride to the vessel.

-

Solvent System: Add THF and 0.5 M aqueous K₃PO₄ (Ratio THF:aq. Base = 1:2).

-

Note: This biphasic system works well with XPhos G2 due to its high activity.

-

-

Reaction: Stir vigorously at Room Temperature (23°C) . If conversion is slow after 2 hours, warm to 40°C.

-

Completion: Most reactions complete within 30–120 minutes due to the rapid initiation of the G2 precatalyst.

Protocol C: Iterative Cross-Coupling (ICC) Workflow

This workflow utilizes the MIDA group as a protecting group, not a reactant.

Figure 2: The Iterative Cross-Coupling (ICC) cycle. Note that in Step 1, anhydrous conditions are required to prevent MIDA hydrolysis.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Low Yield / Protodeboronation | Hydrolysis is faster than Transmetallation. | 1. Switch to Pd-SPhos or XPhos Pd G2 .2. Reduce water content (e.g., use 10:1 THF:H₂O).3. Lower temperature to 45–50°C.4. Add MIDA boronate via syringe pump (slow addition). |

| No Reaction (MIDA intact) | Hydrolysis is too slow. | 1. Increase base strength (use NaOH instead of K₃PO₄).2. Increase temperature to 80°C.3. Ensure adequate water is present. |

| Homocoupling of Halide | Oxidative addition occurred, but transmetallation failed. | 1. Increase catalyst loading.2. Degas solvents more thoroughly (O₂ promotes homocoupling). |

References

-

Gillis, E. P., & Burke, M. D. (2007).[2][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2][7][6][8]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2][7][6][8]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2][7][6][8]

-

Sigma-Aldrich. "MIDA Boronates Technical Guide." Merck / Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. escholarship.org [escholarship.org]